molecular formula C9H11ClO B1432384 (1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol CAS No. 925430-38-2

(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol

Cat. No.: B1432384
CAS No.: 925430-38-2
M. Wt: 170.63 g/mol
InChI Key: HNIOYEPFDGBZMW-VIFPVBQESA-N
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Description

(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols. This compound features a chiral center, making it optically active. The presence of both a chlorine atom and a hydroxyl group on the ethan-1-ol backbone makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(1R)-2-chloro-1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIOYEPFDGBZMW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol can be achieved through several methods:

    Chlorination of 1-(4-methylphenyl)ethanol: This method involves the selective chlorination of the hydroxyl group in 1-(4-methylphenyl)ethanol using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions.

    Reduction of 2-chloro-1-(4-methylphenyl)ethanone: This route involves the reduction of 2-chloro-1-(4-methylphenyl)ethanone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination or reduction processes, often optimized for yield and purity. Catalysts and specific reaction conditions are employed to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol can be oxidized to form the corresponding ketone, 2-chloro-1-(4-methylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo further reduction to form 2-chloro-1-(4-methylphenyl)ethane using strong reducing agents.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, alkoxides

Major Products Formed

    Oxidation: 2-chloro-1-(4-methylphenyl)ethanone

    Reduction: 2-chloro-1-(4-methylphenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-chloro-1-phenylethan-1-ol: Similar structure but without the methyl group on the phenyl ring.

    (1R)-2-bromo-1-(4-methylphenyl)ethan-1-ol: Bromine instead of chlorine.

    (1R)-2-chloro-1-(4-methoxyphenyl)ethan-1-ol: Methoxy group instead of methyl on the phenyl ring.

Uniqueness

(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol is unique due to the presence of both a chlorine atom and a methyl-substituted phenyl ring, which can influence its reactivity and interactions in chemical and biological systems.

Biological Activity

(1R)-2-Chloro-1-(4-methylphenyl)ethan-1-ol, also known as a chlorinated ethanol derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C9H10ClO\text{C}_{9}\text{H}_{10}\text{ClO}

It features a chiral center at the carbon adjacent to the hydroxyl group, which may influence its biological interactions and pharmacological properties. The presence of the chlorinated and methyl-substituted phenyl groups contributes to its unique reactivity and interaction potential with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors in biological systems. The presence of the chlorine atom enhances its binding affinity towards specific molecular targets, potentially leading to various physiological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that chlorinated compounds can possess antimicrobial properties. While specific data on this compound is limited, similar structures have demonstrated efficacy against various pathogens.

2. Anti-inflammatory Properties

Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production or inhibiting inflammatory pathways. This could have implications for treating inflammatory diseases.

3. Cytotoxicity

Research into structurally similar compounds has indicated potential cytotoxic effects against cancer cell lines. For instance, derivatives with similar functional groups have shown significant cytotoxicity in vitro, suggesting that this compound may also possess such properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential efficacy against bacterial strains
Anti-inflammatoryModulation of cytokine production
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Cytotoxic Effects

A study examining related chlorinated phenolic compounds reported IC50 values indicating significant cytotoxicity against HepG2 liver cancer cells. Although specific data for this compound is not available, these findings suggest a promising avenue for further investigation into its anticancer potential.

Synthesis and Applications

This compound can be synthesized through various chemical reactions involving chlorination and substitution reactions typical of alcohol derivatives. Its applications span across several fields:

  • Medicinal Chemistry : As a precursor for drug synthesis.
  • Industrial Chemistry : In the production of specialty chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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